molecular formula C19H19FN4O3S B2651868 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 942003-89-6

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2651868
CAS No.: 942003-89-6
M. Wt: 402.44
InChI Key: CJTBTEYMSQETHS-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability Improvement Strategies

One significant aspect of the scientific research applications of complex acetamide derivatives involves the investigation into enhancing metabolic stability. For instance, research on similar compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has focused on exploring various heterocycles to mitigate metabolic deacetylation. This study revealed that specific analogues maintained in vitro potency and in vivo efficacy while showing minimal metabolic deacetylation, indicating a potential pathway for improving metabolic stability of related compounds (Stec et al., 2011).

Anti-inflammatory Activity

Another research domain is the synthesis of novel acetamide derivatives and their evaluation for anti-inflammatory activity. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, finding that several compounds exhibited significant anti-inflammatory properties. This highlights the therapeutic potential of acetamide derivatives in inflammation-related conditions (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs encompasses spectroscopic and quantum mechanical studies, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable electron injection energies. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested potential for ligand-protein interaction analysis, indicating a broader application in both energy solutions and biochemical investigations (Mary et al., 2020).

Antimicrobial Activity

The synthesis of fluorinated benzothiazolo imidazole compounds has been explored for antimicrobial applications. Through various synthetic routes, compounds demonstrating promising antimicrobial activity were developed, showcasing the potential of acetamide derivatives in combating microbial infections (Sathe et al., 2011).

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-11-22-17-18(28-11)16(12-4-6-13(20)7-5-12)23-24(19(17)26)10-15(25)21-9-14-3-2-8-27-14/h4-7,14H,2-3,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBTEYMSQETHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.